3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)propanamide
Description
This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted with an isopropoxy group at position 5. A propanamide linker connects the core to a 2-(5-methoxy-1H-indol-3-yl)ethyl moiety.
Properties
Molecular Formula |
C22H26N6O3 |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(6-propan-2-yloxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide |
InChI |
InChI=1S/C22H26N6O3/c1-14(2)31-22-9-7-20-26-25-19(28(20)27-22)6-8-21(29)23-11-10-15-13-24-18-5-4-16(30-3)12-17(15)18/h4-5,7,9,12-14,24H,6,8,10-11H2,1-3H3,(H,23,29) |
InChI Key |
WMGUHBAQXVFSEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NN2C(=NN=C2CCC(=O)NCCC3=CNC4=C3C=C(C=C4)OC)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)propanamide typically involves multiple steps, starting with the formation of the triazolopyridazine core. This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions. The indole moiety is then introduced via a coupling reaction, followed by the attachment of the propanamide group through amidation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis platforms could be employed to streamline the production process. Additionally, purification methods like crystallization and chromatography would be essential to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are tailored to achieve the desired transformations efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups, enhancing the compound’s properties for specific applications.
Scientific Research Applications
Structural Characteristics
The compound's structure can be broken down into several key components:
- Triazolo-Pyridazine Core : This moiety is known for its diverse biological activities, including anti-cancer and anti-inflammatory effects.
- Isopropoxy Group : Enhances solubility and may influence the compound's pharmacokinetics.
- Methoxy-Indole Side Chain : This substitution is linked to various biological activities, particularly in neuropharmacology.
Pharmacological Potential
Research indicates that this compound may exhibit significant pharmacological properties:
- Anticancer Activity : The compound has shown potential as an inhibitor of cancer cell proliferation. Preliminary studies suggest that it may target specific kinases involved in tumor growth.
- Anti-inflammatory Effects : Its structural analogs have demonstrated anti-inflammatory properties, indicating that this compound could also be effective in treating inflammatory diseases.
- Neuroprotective Properties : Given the presence of the indole moiety, there is potential for neuroprotective applications, particularly in neurodegenerative diseases.
Case Studies and Research Findings
Several studies have explored the applications of similar compounds within the same structural class:
- A study on triazolo-pyridazine derivatives reported significant cytotoxicity against various cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range. The most promising derivative showed an IC50 of 0.090 μM against c-Met kinase, a target implicated in cancer metastasis and progression .
- Another investigation into indole derivatives highlighted their effectiveness as xanthine oxidase inhibitors. This class of compounds has been associated with reduced oxidative stress and inflammation, suggesting that our compound may share similar pathways .
Synthesis and Optimization
The synthesis of this compound typically involves multiple steps that require careful optimization to enhance yield and purity. Key steps include:
- Formation of the triazolo-pyridazine core.
- Introduction of the isopropoxy group.
- Attachment of the methoxy-indole side chain.
Each step must be optimized to ensure high efficiency and minimal by-products.
Mechanism of Action
The mechanism of action of 3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)propanamide involves its interaction with molecular targets, such as enzymes or receptors. The triazolopyridazine core and indole moiety are likely to play crucial roles in binding to these targets, modulating their activity. Pathways involved may include signal transduction, metabolic regulation, or gene expression, depending on the specific application.
Comparison with Similar Compounds
3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-Methyl-1H-benzimidazol-2-yl)ethyl]propanamide
- Core Structure : Shares the [1,2,4]triazolo[4,3-b]pyridazine core but substitutes position 6 with methoxy instead of isopropoxy.
- Amide Substituent : Replaces 5-methoxyindole with 1-methylbenzimidazole.
- Molecular Weight : 379.42 g/mol (vs. ~435.47 g/mol for the target compound), indicating lower steric bulk .
- Key Differences: Methoxy vs. Isopropoxy: Methoxy reduces lipophilicity (clogP ~1.2 vs. Benzimidazole vs. Indole: Benzimidazole may target kinases or adenosine receptors, whereas indole derivatives often interact with serotonin receptors .
Pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine Derivatives
- Core Structure : Pyrazolotriazolopyrimidine (vs. triazolopyridazine in the target compound).
- Functional Groups : Lack the propanamide linker and indole/benzimidazole substituents.
- Key Differences :
- Ring System : Pyrimidine (6-membered, 2N) vs. pyridazine (6-membered, adjacent 2N). Pyridazine’s electron-deficient nature enhances π-π stacking with aromatic residues in enzyme binding pockets.
- Isomerization : Pyrazolotriazolopyrimidines isomerize under acidic conditions, reducing stability compared to the target compound’s triazolopyridazine core .
Pharmacokinetic and Pharmacodynamic Comparisons
Table 1: Comparative Properties of Triazolopyridazine Analogues
Key Findings:
Lipophilicity and CNS Penetration : The target compound’s isopropoxy group confers higher clogP, favoring blood-brain barrier permeability over the methoxy analogue .
Stability : The triazolopyridazine core demonstrates superior metabolic stability compared to pyrazolotriazolopyrimidines, which undergo isomerization under physiological conditions .
Target Selectivity : The 5-methoxyindole group in the target compound aligns with serotonin receptor pharmacophores, whereas benzimidazole and pyrimidine derivatives show divergent target profiles .
Research Implications
The structural nuances of the target compound—particularly its isopropoxy-triazolopyridazine core and indole-based substituent—suggest optimized balance between lipophilicity, stability, and receptor specificity. However, its higher molecular weight and lower solubility compared to analogues may necessitate prodrug strategies for oral administration. Further studies should explore its in vivo efficacy and off-target effects relative to benchmark compounds.
Biological Activity
The compound 3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)propanamide represents a novel class of synthetic organic molecules with potential therapeutic applications. Its unique structure combines a triazolo-pyridazine framework with an indole derivative, suggesting diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula of the compound is . The structural components include:
- Triazolo-pyridazine moiety: Known for its role in enzyme inhibition.
- Indole derivative: Associated with various biological activities including antitumor and neuroprotective effects.
- Propanamide backbone: Enhances solubility and stability.
Preliminary studies suggest that the compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition: The triazolo-pyridazine component is known to inhibit specific enzymes involved in cancer pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
- Receptor Modulation: The indole portion may interact with neurotransmitter receptors, influencing neurological pathways and potentially providing neuroprotective effects.
- Cell Cycle Arrest: Studies indicate that compounds with similar structures can induce cell cycle arrest at the G2/M phase, promoting apoptosis in cancer cells through caspase activation.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this specific molecule:
- Cancer Cell Line Studies:
- Neuropharmacological Studies:
-
Inflammation Models:
- Research on triazole derivatives has highlighted their ability to reduce inflammation markers in animal models, suggesting that this compound may also possess anti-inflammatory properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
